2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide
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Overview
Description
2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide is a synthetic organic compound with the molecular formula C₁₆H₂₄ClN₃O₄S and a molecular weight of 389.9 g/mol . This compound is notable for its complex structure, which includes a chloroacetamide group, a diethylamino group, and a morpholine-4-sulfonyl group attached to a phenyl ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide typically involves multiple steps:
Formation of the Intermediate: The process begins with the preparation of an intermediate compound, often involving the reaction of a phenyl derivative with diethylamine under controlled conditions.
Introduction of the Chloroacetamide Group: The intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetamide group.
Sulfonylation: The final step involves the sulfonylation of the morpholine ring, which is achieved by reacting the intermediate with a sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis equipment may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur or nitrogen atoms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Oxidized products with higher oxidation states of sulfur or nitrogen.
Reduction: Reduced forms with lower oxidation states.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets. This inhibition can disrupt biological pathways, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(diethylamino)-5-(morpholin-4-ylsulfonyl)phenyl]acetamide
- 2-Chloro-N-[2-(diethylamino)-5-(4-morpholinylsulfonyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine-4-sulfonyl group, in particular, enhances its solubility and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2-chloro-N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O4S/c1-3-19(4-2)15-6-5-13(11-14(15)18-16(21)12-17)25(22,23)20-7-9-24-10-8-20/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCHOURZCIUIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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